

# The Allosteric Landscape of Glutaminase C: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Glutaminase C-IN-2 |           |
| Cat. No.:            | B12381566          | Get Quote |

#### For Immediate Release

[City, State] – [Date] – Glutaminase C (GAC), a key enzyme in cancer cell metabolism, is a critical therapeutic target. Its activity is intricately controlled by allosteric regulation, offering unique opportunities for the development of novel cancer therapies. This technical guide provides an in-depth overview of the allosteric regulation of GAC, tailored for researchers, scientists, and drug development professionals.

## Introduction to Glutaminase C and its Role in Cancer

Glutaminase C, a splice variant of kidney-type glutaminase (KGA), catalyzes the hydrolysis of glutamine to glutamate, a crucial step in glutaminolysis.[1][2] In many cancer cells, there is a heightened dependence on glutamine metabolism to support rapid proliferation and survival, a phenomenon known as "glutamine addiction."[3][4] GAC is frequently overexpressed in various cancers, making it a prime target for therapeutic intervention.[2][3][5] The enzyme's activity is not constitutive; it is tightly regulated by allosteric mechanisms that control its oligomeric state and catalytic efficiency.

## **Allosteric Activation of Glutaminase C**

The primary allosteric activator of GAC is inorganic phosphate (Pi).[1][6][7] In the absence of Pi, GAC exists predominantly as an inactive dimer.[3][8] The binding of phosphate induces a



significant conformational change, promoting the formation of active tetramers and even higher-order filamentous structures.[7][8][9] This oligomerization is essential for catalytic activity.

The activation mechanism involves a "gating loop" (residues 321-326) which, in the dimeric state, restricts substrate access to the active site.[7][9] Upon tetramerization induced by phosphate, this loop undergoes a conformational change, opening the active site for glutamine binding and catalysis.[7] This results in a significant increase in the enzyme's affinity for glutamine.[1]

### Allosteric Inhibition of Glutaminase C

The development of allosteric inhibitors targeting GAC has been a major focus of anti-cancer drug discovery. These inhibitors bind to a site distinct from the active site, offering advantages in terms of specificity and reduced potential for off-target effects.

#### The BPTES Class of Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) was one of the first potent and specific allosteric inhibitors of GAC to be identified.[3] BPTES and its analogs, such as CB-839 and UPGL00004, bind to a pocket located at the interface between two dimers in the tetrameric form of the enzyme.[2][3][4] By binding to this site, these inhibitors stabilize an inactive conformation of the tetramer, preventing the necessary conformational changes for catalysis.[3][10]

## **Other Allosteric Inhibitors**

Another class of allosteric inhibitors, exemplified by the compound 968, is thought to bind at the interface between the N- and C-termini of two GAC monomers.[2] Unlike BPTES which traps an inactive tetramer, 968 appears to prevent the initial dimer-to-tetramer transition required for activation.[2][10]

## **Quantitative Data on Allosteric Regulation**

The following tables summarize key quantitative data related to the allosteric regulation of GAC.



| Ligand    | Parameter         | Value        | Conditions                                                         | Reference |
|-----------|-------------------|--------------|--------------------------------------------------------------------|-----------|
| Glutamine | КТ                | 21 ± 0.1 mM  | Binding to the<br>low-affinity state<br>(T-state) of<br>Y466W GAC  | [1]       |
| Glutamine | KR                | 0.3 ± 0.1 mM | Binding to the<br>high-affinity state<br>(R-state) of<br>Y466W GAC | [1]       |
| Phosphate | Km<br>(GAC.F327S) | 8.2 mM       | 5 nM protein, no phosphate                                         | [7]       |
| Phosphate | Km<br>(GAC.F327S) | 0.8 mM       | 5 nM protein, 50<br>mM phosphate                                   | [7]       |

Table 1: Dissociation and Michaelis-Menten Constants for GAC Ligands

| Inhibitor | IC50                                                             | Cell Line/Assay<br>Condition | Reference |
|-----------|------------------------------------------------------------------|------------------------------|-----------|
| BPTES     | 371 nM                                                           | Recombinant GAC              | [5]       |
| CB-839    | Not explicitly stated,<br>but noted as more<br>potent than BPTES | Recombinant GAC              | [3][4]    |
| UPGL00004 | Not explicitly stated,<br>but noted as more<br>potent than BPTES | Recombinant GAC              | [4]       |
| UPGL00031 | 203 nM                                                           | Recombinant GAC              | [5]       |

Table 2: IC50 Values for Allosteric Inhibitors of GAC

# Experimental Protocols Glutaminase Activity Assay



A common method to measure GAC activity is a coupled enzyme assay.[1][3]

- Reaction 1 (Glutaminase): GAC catalyzes the hydrolysis of glutamine to glutamate.
- Reaction 2 (Glutamate Dehydrogenase): Glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of the newly formed glutamate to α-ketoglutarate. This reaction is coupled to the reduction of NAD+ to NADH.
- Detection: The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Assay Buffer: 50 mM Tris acetate (pH 8.5), 0.125 mM EDTA.[1] For inhibition studies, recombinant GAC (e.g., 50 nM) is incubated with the inhibitor and glutamine (e.g., 20 mM) before initiating the reaction with potassium phosphate (e.g., 150 mM).[3]

#### **Recombinant GAC Production and Purification**

Recombinant GAC is typically expressed in bacterial systems and purified using standard chromatography techniques, as described in various publications.[8]

## X-ray Crystallography

Determining the crystal structure of GAC in complex with allosteric modulators is crucial for understanding their mechanism of action.

- Crystallization: GAC is co-crystallized with the inhibitor of interest using methods like hanging drop vapor diffusion.[3][11]
- Data Collection: X-ray diffraction data is collected, often at a synchrotron source.[11] Serial room temperature crystallography is an emerging technique that can reveal more dynamic conformational states of the inhibitor-bound enzyme.[5][11]
- Structure Solution: The structure is solved by molecular replacement using a known GAC structure as a search model.[3]

## Visualizing Allosteric Regulation and Experimental Workflows















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. High-resolution structures of mitochondrial glutaminase C tetramers indicate conformational changes upon phosphate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase regulation in cancer cells: a druggable chain of events PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Allosteric Regulation of Glutaminase Enzymes: Driving Glutamine Catabolism in Cancer Cells ProQuest [proquest.com]
- 7. pnas.org [pnas.org]
- 8. Active Glutaminase C Self-assembles into a Supratetrameric Oligomer That Can Be Disrupted by an Allosteric Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active glutaminase C self-assembles into a supratetrameric oligomer that can be disrupted by an allosteric inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]



- 11. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human Glutaminase C in Complex with Allosteric Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Allosteric Landscape of Glutaminase C: A Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381566#allosteric-regulation-of-glutaminase-c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com